3-[(3S)-Pyrrolidin-3-yl]-1,4-dihydro-2lambda6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride
Overview
Description
3-[(3S)-Pyrrolidin-3-yl]-1,4-dihydro-2lambda6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride is a synthetic chemical compound with potential applications in various scientific fields. It’s known for its intricate structure that consists of a pyrrolidine ring attached to a benzothiadiazine dioxide moiety.
Preparation Methods
Synthetic routes and reaction conditions:
Starting Material Preparation: Typically begins with a suitable pyrrolidine precursor.
Key Reaction Step: Involves cyclization of the precursor under controlled conditions, often using catalysts or specific reagents.
Final Compound Formation: May include additional steps such as oxidation or reduction, with hydrochloride being added at the final stage to stabilize the compound.
Industrial production methods: In a commercial setting, production may utilize automated reactors ensuring precise control over temperature and pressure, with purification done via crystallization or chromatography.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: Reacts with oxidizing agents, potentially altering the sulfur-containing moiety.
Reduction: May undergo reduction to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at various reactive sites.
Common reagents and conditions:
Oxidizing agents: e.g., hydrogen peroxide, permanganate.
Reducing agents: e.g., lithium aluminum hydride.
Substitution reagents: e.g., alkyl halides, acyl chlorides.
Major products: The reactions typically yield modified pyrrolidinyl or benzothiadiazine derivatives depending on the reaction type and conditions.
Scientific Research Applications
Chemistry: Utilized in the synthesis of more complex organic compounds due to its reactivity.
Biology: Explored for potential interactions with biological molecules, though detailed biological activity may still be under research.
Medicine: Investigated for possible pharmacological effects, particularly in modulating specific pathways or receptors.
Industry: Used as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, potentially including enzyme inhibition or receptor binding. The exact pathways would be dependent on the biological context in which it is being studied.
Comparison with Similar Compounds
3-Pyrrolidinyl-benzothiadiazine derivatives
Substituted pyrrolidine compounds
Uniqueness: This compound's unique structural features, such as the specific orientation of the pyrrolidinyl group and the benzothiadiazine dioxide ring, distinguish it from similar compounds, potentially conferring unique chemical and biological properties.
Properties
IUPAC Name |
3-[(3S)-pyrrolidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S.ClH/c15-17(16)13-11-4-2-1-3-9(11)8-14(17)10-5-6-12-7-10;/h1-4,10,12-13H,5-8H2;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZFRSSPXPWERA-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NS2(=O)=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2CC3=CC=CC=C3NS2(=O)=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389309-97-0 | |
Record name | 1H-2,1,3-Benzothiadiazine, 3,4-dihydro-3-(3S)-3-pyrrolidinyl-, 2,2-dioxide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1389309-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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